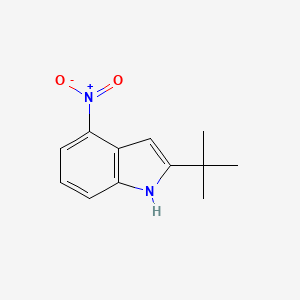

2-tert-Butyl-4-nitroindole

Vue d'ensemble

Description

2-tert-Butyl-4-nitroindole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological properties. The presence of the tert-butyl and nitro groups in this compound makes it particularly interesting for various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4-nitroindole typically involves the nitration of 2-(tert-Butyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the 4-position of the indole ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-tert-Butyl-4-nitroindole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using Friedel-Crafts alkylation reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, acidic or basic conditions.

Substitution: Alkyl or aryl halides, aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Nitroso derivatives.

Substitution: Various alkyl or aryl-substituted indoles.

Applications De Recherche Scientifique

Pharmaceutical Research

2-tert-Butyl-4-nitroindole has emerged as a promising lead compound in the development of pharmaceuticals targeting neurological disorders. Its structural features, particularly the indole ring, are associated with numerous biological activities, including potential antimicrobial , anti-inflammatory , and anticancer properties. Research indicates that compounds with similar structures can interact with biological targets relevant to conditions like schizophrenia and Parkinson's disease, potentially influencing dopamine receptor activity .

Case Studies in Pharmacology

- Dopamine Receptor Interaction : Studies have shown that this compound may exhibit binding affinity towards dopamine receptors, which could elucidate its therapeutic potential for treating psychiatric disorders.

- Anticancer Activity : Preliminary investigations into its anticancer properties involved synthesizing the compound and testing it against various cancer cell lines, indicating a need for further exploration in this domain.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in creating more complex indole-based derivatives. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing other biologically active compounds.

Synthesis Pathways

- The synthesis of this compound typically involves several steps starting from 5-nitroindole derivatives. For instance, one method includes reduction followed by amination to yield the target compound .

- Another approach utilizes electrophilic substitution reactions to introduce different functional groups at specific positions on the indole ring, enhancing its reactivity and application scope .

Material Science Applications

Beyond medicinal chemistry, this compound is being investigated for its potential applications in material science. Its properties may be suitable for developing organic electronic materials or functional polymers due to the stability and reactivity of the indole moiety.

Mécanisme D'action

The mechanism of action of 2-tert-Butyl-4-nitroindole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(tert-Butyl)-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitro-1H-indole: Lacks the tert-butyl group, resulting in different physical and chemical properties.

2-(tert-Butyl)-4-methyl-1H-indole: Contains a methyl group instead of a nitro group, leading to different reactivity and applications.

Uniqueness

2-tert-Butyl-4-nitroindole is unique due to the presence of both the tert-butyl and nitro groups. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

2-tert-Butyl-4-nitroindole is an organic compound characterized by a nitro group and a tert-butyl substituent on the indole structure. Its unique steric hindrance due to the bulky tert-butyl group significantly influences its chemical behavior and biological interactions. This compound has garnered interest in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties.

- Chemical Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- Structure : The presence of the nitro group (–NO2) and the tert-butyl group (–C(CH3)3) affects solubility and reactivity, making it a valuable subject for biological studies.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 10 | Cell cycle arrest at G1 phase |

| A549 | 20 | Inhibition of proliferation |

The biological activity of this compound is believed to be mediated through several mechanisms:

- DNA Intercalation : The nitroindole core can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer cell metabolism, thereby reducing their viability.

- Receptor Interaction : Similar compounds have shown affinity for neurotensin receptors, which may play a role in pain modulation and cancer progression.

Study on Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various nitroindole derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, with a notable reduction in biofilm formation.

Study on Cancer Cell Lines

A research article from Cancer Letters reported that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines. The study utilized flow cytometry to assess apoptosis rates, confirming that the compound effectively triggered programmed cell death pathways.

Propriétés

IUPAC Name |

2-tert-butyl-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)11-7-8-9(13-11)5-4-6-10(8)14(15)16/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBMRBBJHHFNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578874 | |

| Record name | 2-tert-Butyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242794-70-3 | |

| Record name | 2-tert-Butyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.